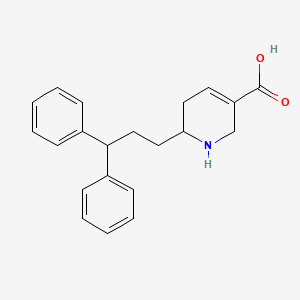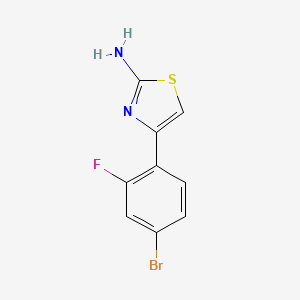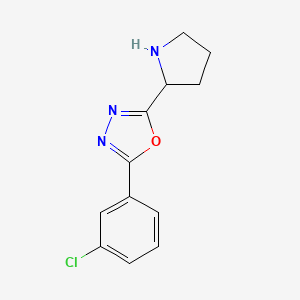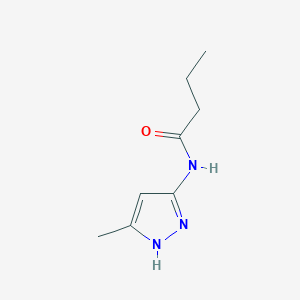![molecular formula C31H39IN2 B12518016 1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide CAS No. 651731-27-0](/img/structure/B12518016.png)
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide is a complex organic compound with a unique structure that includes a quinoline core. This compound is known for its fluorescent properties and is used in various scientific applications, particularly in the fields of chemistry and biology .
Vorbereitungsmethoden
The synthesis of 1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide typically involves the reaction of quinoline derivatives with alkylating agents. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the process may require heating to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide involves its interaction with specific molecular targets. The compound’s fluorescent properties are due to its ability to absorb light at specific wavelengths and emit light at different wavelengths. This property is utilized in various imaging and detection applications . The molecular pathways involved include the excitation of electrons in the quinoline core, leading to fluorescence .
Vergleich Mit ähnlichen Verbindungen
1-Decyl-2-[(1-ethylquinolin-2(1H)-ylidene)methyl]quinolin-1-ium iodide can be compared with other quinoline derivatives, such as:
Quinoline N-oxides: These compounds also exhibit fluorescent properties but may have different excitation and emission wavelengths.
Quinoline-based dyes: These dyes are used in similar applications but may differ in their chemical stability and fluorescence intensity.
Other quinoline derivatives: Compounds like quinoline-2-carboxylic acid and quinoline-4-carboxylic acid have different functional groups, leading to variations in their chemical reactivity and applications.
This compound stands out due to its unique structure and versatile applications in various scientific fields .
Eigenschaften
CAS-Nummer |
651731-27-0 |
|---|---|
Molekularformel |
C31H39IN2 |
Molekulargewicht |
566.6 g/mol |
IUPAC-Name |
1-decyl-2-[(1-ethylquinolin-2-ylidene)methyl]quinolin-1-ium;iodide |
InChI |
InChI=1S/C31H39N2.HI/c1-3-5-6-7-8-9-10-15-24-33-29(23-21-27-17-12-14-19-31(27)33)25-28-22-20-26-16-11-13-18-30(26)32(28)4-2;/h11-14,16-23,25H,3-10,15,24H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DSXDAQVDDUPNSN-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+]1=C(C=CC2=CC=CC=C21)C=C3C=CC4=CC=CC=C4N3CC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2-{2-[(Tert-butoxycarbonyl)(methyl)amino]ethoxy}ethoxy)ethoxy]acetic acid](/img/structure/B12517933.png)


![1H-Indole-5-carbonitrile, 1-[2-[(3-methoxyphenyl)methoxy]benzoyl]-](/img/structure/B12517946.png)
![2-Azatricyclo[3.3.1.0~2,8~]nonane](/img/structure/B12517947.png)

![2,2-dimethyl-4,4,8,8-tetraphenyl-N,N-bis(1-phenylethyl)-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12517968.png)


![1-[2-(Methoxymethoxy)propyl]-1H-imidazole](/img/structure/B12517997.png)
![6-{[(Triphenylmethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12518012.png)
![Benzonitrile, 2-[6-(4-methylphenyl)-3-hexene-1,5-diynyl]-](/img/structure/B12518014.png)


